![molecular formula C11H15NO3S2 B2404555 N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide CAS No. 2415500-49-9](/img/structure/B2404555.png)
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide, also known as DT-010, is a novel compound that has gained attention in the scientific community for its potential applications in various fields.
Wirkmechanismus
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide exerts its effects through various mechanisms, including the inhibition of NF-κB and MAPK signaling pathways, which are involved in the regulation of inflammation and cell survival. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemische Und Physiologische Effekte
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-6, and the reduction of oxidative stress. Additionally, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has been shown to induce apoptosis and cell cycle arrest in cancer cells, suggesting that it may have potential as an anticancer agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has several advantages for lab experiments, including its stability and solubility in water and organic solvents. However, its limited availability and high cost may limit its use in some experiments.
Zukünftige Richtungen
There are several future directions for research on N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide, including its potential use in combination with other drugs for the treatment of inflammatory diseases and cancer. Additionally, further studies are needed to elucidate the mechanisms of action of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide and to optimize its synthesis method to increase its availability and reduce its cost.
In conclusion, N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide is a novel compound with potential applications in various scientific research fields. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully explore the potential of N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide as a therapeutic agent.
Synthesemethoden
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide is synthesized through a multistep process, starting with the reaction of 2-mercaptoethanol with acrylonitrile to form 2-(2-cyanoethylthio)ethanol. This intermediate is then reacted with furfural to produce N-(2-furfurylthio)ethyl)acrylamide, which is subsequently reacted with hydrogen sulfide to form N-(2-furfurylthio)ethyl)ethane-1,2-diamine. The final step involves the reaction of this compound with 6-bromo-1,3-dithiepane to yield N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide has shown potential in various scientific research applications, including its use as an anti-inflammatory agent, antioxidant, and anticancer agent. Studies have shown that N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide can inhibit the production of pro-inflammatory cytokines and reduce oxidative stress, making it a promising candidate for the treatment of inflammatory diseases and cancer.
Eigenschaften
IUPAC Name |
N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO3S2/c13-10(9-1-2-15-5-9)12-6-11(14)7-16-3-4-17-8-11/h1-2,5,14H,3-4,6-8H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTRNETJDZGHWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCC(CS1)(CNC(=O)C2=COC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(6-Hydroxy-1,4-dithiepan-6-yl)methyl]furan-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

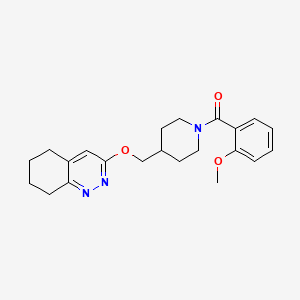
![4-[4-(benzo[g]quinolin-4-ylamino)phenyl]-N,N-diethylpiperazine-1-carboxamide](/img/structure/B2404474.png)
![3-amino-4-(1-ethyl-5-methyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2404475.png)
![(Z)-2-Cyano-3-(furan-2-yl)-N-[[2-(4-methylphenyl)-1,3-oxazol-4-yl]methyl]prop-2-enamide](/img/structure/B2404479.png)
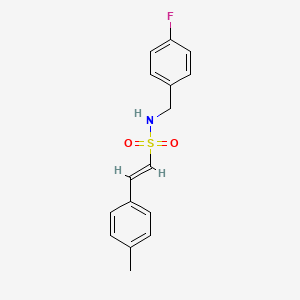
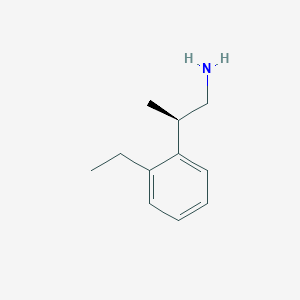
![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-((4-fluorophenyl)sulfonyl)butanamide](/img/structure/B2404483.png)
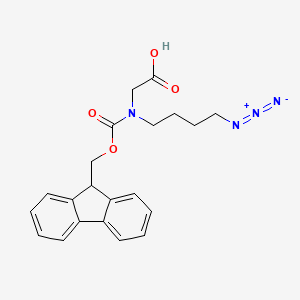
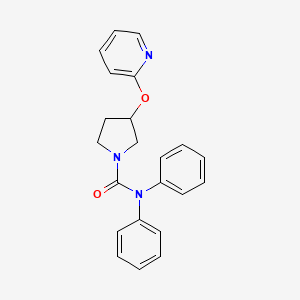
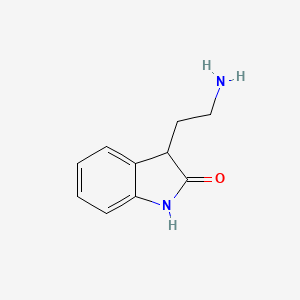
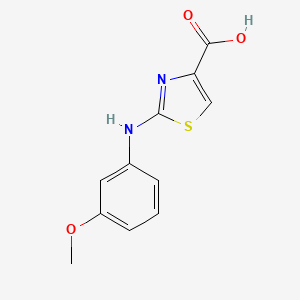
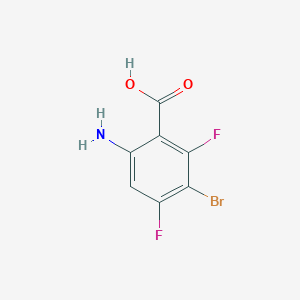
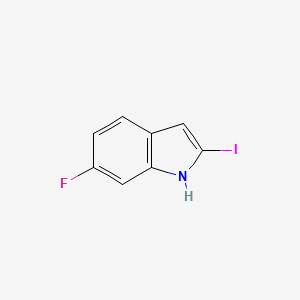
![N6-cyclopentyl-N4-(3-fluorophenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2404494.png)